molecular formula C10H22O5 B14529537 Acetic acid;2-(pentoxymethoxy)ethanol CAS No. 62529-14-0

Acetic acid;2-(pentoxymethoxy)ethanol

Cat. No.: B14529537
CAS No.: 62529-14-0
M. Wt: 222.28 g/mol
InChI Key: XHSZDWMBMBDCLR-UHFFFAOYSA-N
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Description

Acetic acid;2-(pentoxymethoxy)ethanol is a compound combining acetic acid (C₂H₄O₂) with 2-(pentoxymethoxy)ethanol, a glycol ether derivative. The latter component comprises an ethanol backbone with a pentoxymethoxy (C₅H₁₁OCH₂O-) substituent at the 2-position. This compound likely shares properties with other glycol ethers and acetic acid derivatives, which are widely used as solvents, intermediates, or bioactive agents .

Properties

CAS No.

62529-14-0

Molecular Formula

C10H22O5

Molecular Weight

222.28 g/mol

IUPAC Name

acetic acid;2-(pentoxymethoxy)ethanol

InChI

InChI=1S/C8H18O3.C2H4O2/c1-2-3-4-6-10-8-11-7-5-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

XHSZDWMBMBDCLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCOCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification: Fischer Esterification

The Fischer esterification method involves direct reaction between acetic acid and 2-(pentoxymethoxy)ethanol under acidic conditions. As detailed in patent CN103159591B, this approach employs sulfuric acid or p-toluenesulfonic acid (0.5–5 mol%) at reflux temperatures (100–140°C) with continuous azeotropic removal of water to shift equilibrium toward ester formation. Key parameters include:

Parameter Optimal Range Impact on Yield
Molar Ratio (Acid:Alcohol) 1:1 – 1:1.2 Prevents di-ester formation
Reaction Time 6–12 hours Ensures >90% conversion
Catalyst Loading 1–3 mol% H₂SO₄ Minimizes side reactions

This method typically achieves 85–92% yield, with residual water content <0.5% after molecular sieve treatment. Challenges include potential ether cleavage under prolonged acidic conditions, necessitating strict temperature control.

Acylation via Acetic Anhydride

Base-catalyzed acylation using acetic anhydride offers faster kinetics and higher yields. Adapted from US6054607A, this method reacts 2-(pentoxymethoxy)ethanol with acetic anhydride (1.2 equivalents) in pyridine or triethylamine at 25–60°C. The exothermic reaction completes within 2–4 hours, yielding 94–97% crude product. Critical considerations:

  • Base Selection : Pyridine enhances nucleophilicity but requires post-reaction neutralization.
  • Purification : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove unreacted anhydride and base.
  • Byproducts : Di-acetylated species (<3%) form if stoichiometry exceeds 1.2:1.

Transesterification Catalyzed by Metal Alkoxides

Transesterification of ethyl acetate with 2-(pentoxymethoxy)ethanol, as inferred from US6809217B1, employs sodium methoxide (0.1–0.5 mol%) under anhydrous conditions. Operating at 70–90°C for 8–10 hours achieves 88–91% conversion. Key advantages include:

  • Recyclability : Excess ethyl acetate distills at 77°C, enabling reuse.
  • Purity : Distillation under reduced pressure (20–30 mmHg) isolates the product at 135–140°C.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Purity (%) Scalability
Acid-Catalyzed 85–92 6–12 95–98 Industrial
Acetic Anhydride 94–97 2–4 98–99 Lab/Industrial
Transesterification 88–91 8–10 97–98 Industrial
Enzymatic 78–82 24–48 99+ Lab-scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid;2-(pentoxymethoxy)ethanol can undergo oxidation reactions, where the alcohol group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can also undergo reduction reactions, where the carbonyl group in acetic acid can be reduced to form alcohols.

    Substitution: The ether group in 2-(pentoxymethoxy)ethanol can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Acetic acid;2-(pentoxymethoxy)ethanol is used as a reagent in organic synthesis, particularly in the formation of esters and ethers. It is also employed as a solvent in various chemical reactions due to its unique solubility properties .

Biology: In biological research, this compound is used as a fixative for preserving tissue samples. Its ability to penetrate biological membranes makes it useful in the preparation of samples for electron microscopy .

Medicine: Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals .

Industry: In the industrial sector, this compound is used as a solvent in the production of coatings, adhesives, and inks. Its unique chemical properties make it suitable for applications requiring high solubility and stability .

Mechanism of Action

The mechanism of action of acetic acid;2-(pentoxymethoxy)ethanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The 2-(pentoxymethoxy)ethanol component can interact with hydrophobic and hydrophilic environments, making it an effective solubilizing agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Nomenclature

Glycol ethers and their acetic acid derivatives are well-documented in the evidence. Key analogs include:

  • 2-(2-Methoxyethoxy)ethanol (C₅H₁₂O₃): A glycol ether with a methoxyethoxy side chain, used as a solvent .
  • 2-Methoxyethyl acetate (C₅H₁₀O₃): An ester of acetic acid and 2-methoxyethanol, notable for its solvent properties .
  • 2-Phenoxyethyl acetate (C₁₀H₁₂O₃): An ester combining acetic acid with 2-phenoxyethanol, used in fragrances and pharmaceuticals .

The target compound differs in its pentoxymethoxy substituent, which introduces a longer alkyl chain (C₅H₁₁) compared to methoxy (CH₃) or phenoxy (C₆H₅) groups. This structural variation impacts physical properties and biological activity .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility
Acetic acid 60.05 118.1 Miscible
2-(2-Methoxyethoxy)ethanol 120.15 194.2 High
2-Methoxyethyl acetate 118.13 145.0 Moderate
2-Phenoxyethyl acetate 180.20 245–250 Low
2-(Pentoxymethoxy)ethanol (inferred) ~182.22* 210–230* Low-Moderate*

*Inferred based on chain-length trends: Longer alkyl chains reduce polarity and water solubility while increasing molecular weight and boiling point .

Key Observations:
  • Volatility: Glycol ethers with longer chains (e.g., pentoxymethoxy) exhibit lower volatility than shorter-chain analogs like 2-methoxyethanol (b.p. 124°C) .
  • Solubility: The pentoxymethoxy group likely reduces water solubility compared to 2-(2-methoxyethoxy)ethanol but enhances compatibility with nonpolar solvents .
  • Reactivity : As an acetic acid derivative, the compound may undergo hydrolysis (if esterified) or dissociation (if a salt), similar to 2-methoxyethyl acetate .

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